Propyl 3,5-dihydroxybenzoate
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Overview
Description
Propyl 3,5-dihydroxybenzoate is an ester derivative of 3,5-dihydroxybenzoic acid, also known as α-resorcylic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 3 and 5 positions, and a propyl ester group at the carboxyl position. It is a colorless solid that is soluble in organic solvents and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3,5-dihydroxybenzoate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where 3,5-dihydroxybenzoic acid and propanol are reacted in the presence of a suitable catalyst. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain the pure ester product.
Chemical Reactions Analysis
Types of Reactions
Propyl 3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Propyl 3,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its preservative properties.
Mechanism of Action
The mechanism of action of propyl 3,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dihydroxybenzoate: Similar structure but with a methyl ester group instead of a propyl ester.
Ethyl 3,5-dihydroxybenzoate: Similar structure but with an ethyl ester group instead of a propyl ester.
3,4-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at the 3 and 4 positions.
Uniqueness
Propyl 3,5-dihydroxybenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts. The propyl group may also enhance its lipophilicity, making it more effective in certain applications.
Properties
CAS No. |
37622-58-5 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
propyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h4-6,11-12H,2-3H2,1H3 |
InChI Key |
LFHYUORJDCHLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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